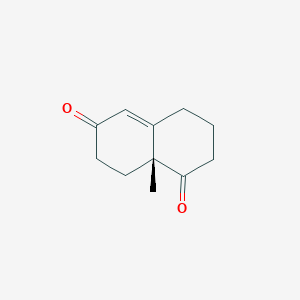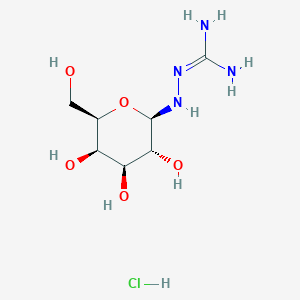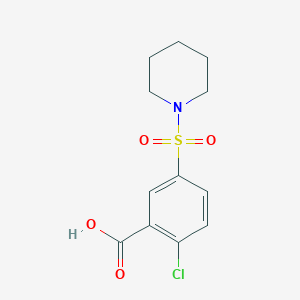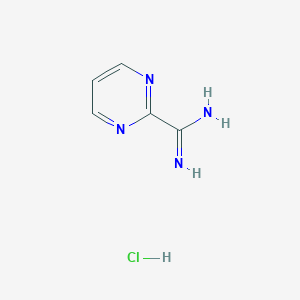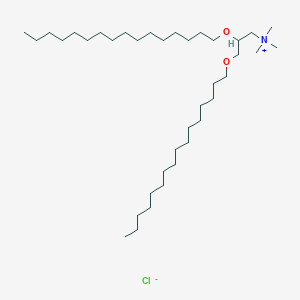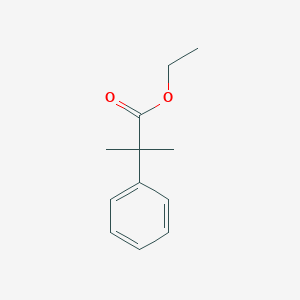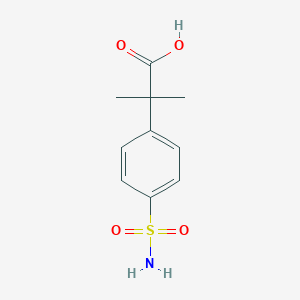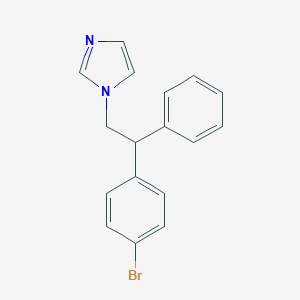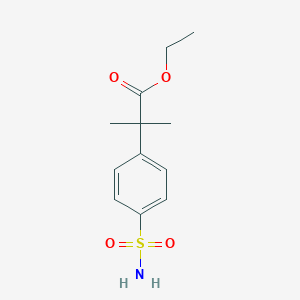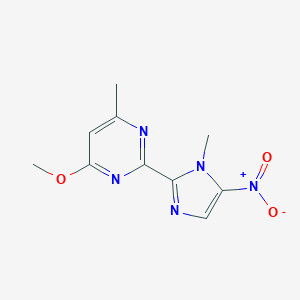![molecular formula C7H10Cl2 B022966 Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) CAS No. 19916-67-7](/img/structure/B22966.png)
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) is a chemical compound that is commonly known as exo-BCP. It is a bicyclic organic compound that is used in various scientific research applications.
Mecanismo De Acción
Exo-BCP acts as a dienophile in Diels-Alder reactions, which is a type of organic chemical reaction. It reacts with dienes, which are compounds that contain two double bonds, to form cyclic compounds. This mechanism of action is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Efectos Bioquímicos Y Fisiológicos
Exo-BCP does not have any known biochemical or physiological effects. However, it is important to note that exo-BCP is a chemical compound that should be handled with care, as it can be hazardous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Exo-BCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, exo-BCP has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also a reactive compound that can react with other chemicals in the lab, which can affect the results of experiments.
Direcciones Futuras
Exo-BCP has several potential future directions for scientific research. One possible direction is the development of new synthetic methods for exo-BCP and its derivatives. Another possible direction is the application of exo-BCP in the development of new materials, such as polymers and resins. Additionally, exo-BCP could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential future directions.
Conclusion:
In conclusion, exo-BCP is a bicyclic organic compound that is used in various scientific research applications. Its synthesis method involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. Exo-BCP acts as a dienophile in Diels-Alder reactions and is used in the synthesis of various organic compounds. It does not have any known biochemical or physiological effects, but it should be handled with care. Exo-BCP has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of exo-BCP involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. The reaction is carried out under reflux in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting product is then purified through distillation to obtain pure exo-BCP.
Aplicaciones Científicas De Investigación
Exo-BCP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Exo-BCP is also used in the development of new materials, such as polymers and resins.
Propiedades
Número CAS |
19916-67-7 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
(1S,3S,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6-,7-/m0/s1 |
Clave InChI |
SOTQZMKCBKQDMM-ACZMJKKPSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@H]1[C@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
SMILES canónico |
C1CC2(CC1C(C2)Cl)Cl |
Sinónimos |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



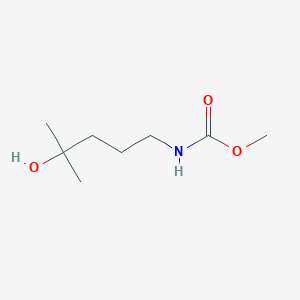
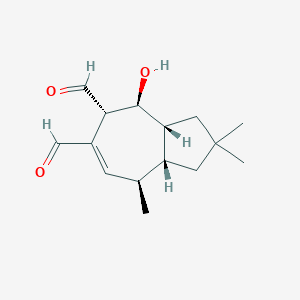
![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)
